

# tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate chemical properties

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## Compound of Interest

*Compound Name:* tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

*Cat. No.:* B153135

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An In-depth Technical Guide to **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate**: Properties and Applications

## Introduction

**tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate** is a key heterocyclic building block widely utilized in medicinal chemistry and organic synthesis. Its unique spirocyclic scaffold, which incorporates a four-membered azetidine ring fused to a six-membered piperidine ring, provides a rigid and three-dimensionally complex structure. This distinct architecture is of significant interest to drug development professionals for designing novel therapeutic agents with optimized pharmacological profiles. The presence of a Boc-protected amine and a free secondary amine at strategic positions allows for selective functionalization, making it a versatile intermediate in the synthesis of complex molecules.<sup>[1][2]</sup> This guide offers a comprehensive overview of its chemical properties, synthetic applications, and handling protocols, tailored for researchers and scientists in the field.

## Chemical Structure and Identifiers

The structural foundation of this molecule is the diazaspiro[3.5]nonane core. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen at the 7-position, leaving the nitrogen at the 2-position available for synthetic modification.

Caption: Chemical structure of **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	896464-16-7[3]
Molecular Formula	C <sub>12</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub> [3]
Molecular Weight	226.32 g/mol [3]
IUPAC Name	tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate[3]
InChI	InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12/h13H,4-9H2,1-3H3[3]
InChIKey	NRADOPGBTAJXKB-UHFFFAOYSA-N[3]

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNC2[3] |

## Physicochemical Properties

This compound is typically supplied as a liquid, ranging from colorless to light yellow.[1] Its properties make it suitable for a variety of reaction conditions common in organic synthesis.

Table 2: Physicochemical Data

Property	Value	Source(s)
Physical Form	Liquid / Oil	[4]
Color	Colorless to Light yellow	[1][4]
Boiling Point	~170-180 °C (Predicted: 319 °C)	[1][4]
Density	~0.99 - 1.08 g/mL	[1][4]
Solubility	Soluble in common organic solvents like ethanol, DMF, and dichloromethane.	[1]
pKa	10.68 ± 0.20 (Predicted)	[4]

| Storage Temperature | 2-8°C, often under an inert atmosphere. |[2][4] |

## Spectroscopic Data

Full characterization of **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate** is confirmed through standard spectroscopic methods. While the raw data is proprietary to suppliers, typical analytical data includes <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry, which are available from various chemical suppliers upon request.[5][6][7]

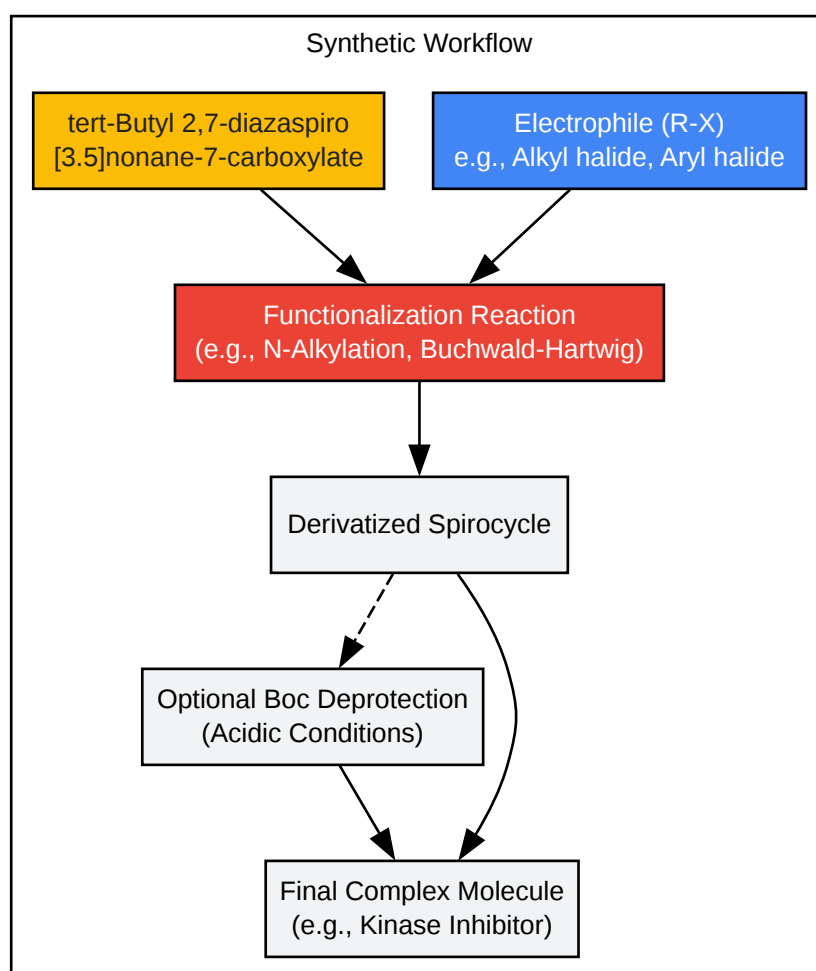
## Reactivity and Synthetic Applications

The synthetic utility of **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate** stems from the differential reactivity of its two nitrogen atoms. The nitrogen at position 7 is protected by a Boc group, which is stable under many reaction conditions but can be readily removed with acid. The secondary amine at position 2 is nucleophilic and serves as the primary site for derivatization.

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its rigid spirocyclic core is a desirable feature for constraining the conformation of drug candidates, potentially improving binding affinity and selectivity.

Key Applications:

- Kinase Inhibitors: It is used as a reagent in the synthesis of potent and selective RET kinase inhibitors and CDK4/6 inhibitors, which are targets in cancer therapy.[4][8]
- PROTACs: The isomeric form, tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.[9]
- Chemokine Receptor Modulators: Related diazaspiro[3.5]nonane structures are used to synthesize compounds that modulate the activity of chemokine receptors like CCR3 and CCR5, which are implicated in HIV infection and inflammatory diseases.[10]



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Caption: Synthetic utility of the spirocyclic building block.

## Synthesis Method Overview

The synthesis of **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate** is a multi-step process. One patented method involves the construction of the spirocyclic core followed by protection of one of the nitrogen atoms.<sup>[11]</sup> A general, high-level overview of a synthetic approach is as follows:

- **Ring Formation:** Construction of a precursor molecule containing the necessary carbon framework.
- **Cyclization:** Intramolecular reactions to form the spirocyclic diaza-nonane skeleton.
- **Boc Protection:** Selective protection of one of the amine groups with Boc anhydride (di-tert-butyl dicarbonate) to yield the final product.<sup>[11]</sup>

## Experimental Protocol: N-Alkylation (Illustrative)

This section provides a generalized, illustrative protocol for the N-alkylation of the secondary amine, a common reaction for this building block. Note: This is a conceptual workflow and must be adapted and optimized for specific substrates and scales.

**Objective:** To couple an alkyl halide (R-X) to the secondary amine of **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate**.

**Materials:**

- **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate**
- Alkyl halide (e.g., benzyl bromide)
- A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, or potassium carbonate, K<sub>2</sub>CO<sub>3</sub>)
- Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
- Inert gas (Nitrogen or Argon)

**Procedure:**

- Setup: To a dry round-bottom flask under an inert atmosphere, add **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate** (1.0 eq.).
- Dissolution: Dissolve the starting material in the anhydrous solvent.
- Base Addition: Add the base (1.5-2.0 eq.) to the solution.
- Electrophile Addition: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at room temperature.
- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Workup:
  - Cool the reaction mixture to room temperature.
  - Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
  - Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

## Safety and Handling

**tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate** and its hydrochloride salt are classified as hazardous.<sup>[3][12]</sup> Adherence to standard laboratory safety practices is mandatory.

Hazard Identification:

- H302: Harmful if swallowed.<sup>[3][13]</sup>
- H315: Causes skin irritation.<sup>[3][13]</sup>

- H319: Causes serious eye irritation.[3][13]
- H335: May cause respiratory irritation.[3][13]

#### Safe Handling Precautions:

- Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[12][14]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12][14]
- Contact Avoidance: Avoid all personal contact, including inhalation of vapors or dust and contact with skin and eyes.[1][12]
- Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][13]

#### Storage:

- Store in a tightly sealed container in a refrigerator (2-8°C).[4]
- Some suppliers recommend storage under an inert gas.[2]

#### First Aid Measures:

- If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[14]
- If on Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[13][14]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12][13]
- If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support.  
[13]

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